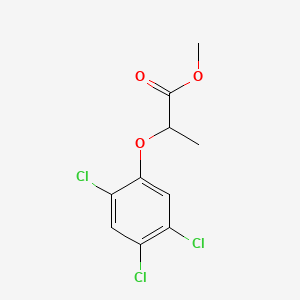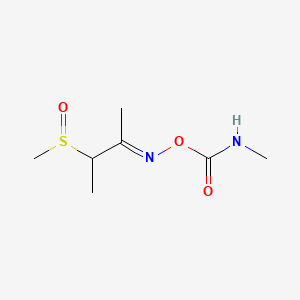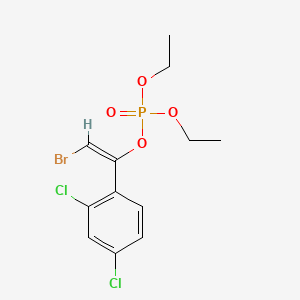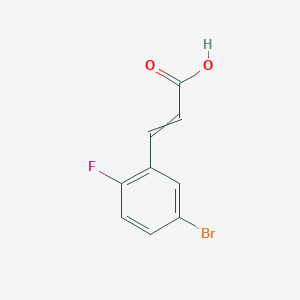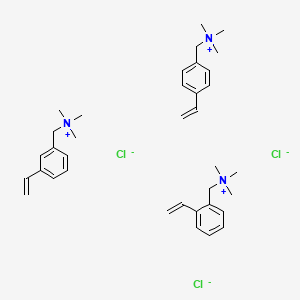
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride is an organic compound with the molecular formula C12H18ClN. It is a quaternary ammonium salt, commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, antimicrobial agent, and in polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride typically involves the reaction of benzenemethanamine with trimethylamine and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
Benzenemethanamine+Trimethylamine+Chlorinating Agent→Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, chloride (1:1)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Acts as an antimicrobial agent, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the production of polymers, coatings, and as an antistatic agent in textiles
Mechanism of Action
The mechanism of action of (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, bromide (1:1)
- Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, iodide (1:1)
- Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, fluoride (1:1)
Uniqueness
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride is unique due to its chloride ion, which imparts specific reactivity and solubility properties. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant is more commonly used due to its balance of reactivity and stability .
Properties
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H18N.3ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5-11-7-6-8-12(9-11)10-13(2,3)4;1-5-11-8-6-7-9-12(11)10-13(2,3)4;;;/h3*5-9H,1,10H2,2-4H3;3*1H/q3*+1;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVZALWIXPZJV-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.C[N+](C)(C)CC1=CC(=CC=C1)C=C.C[N+](C)(C)CC1=CC=CC=C1C=C.[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
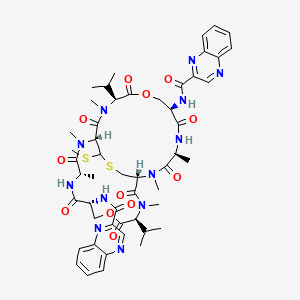

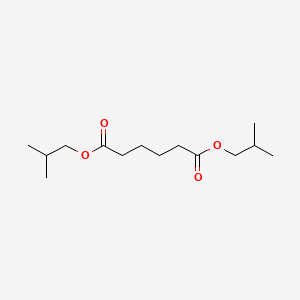
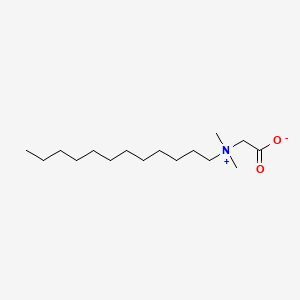
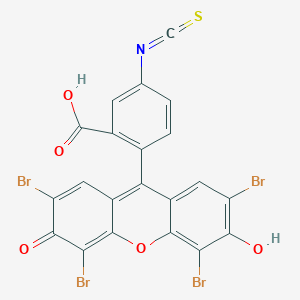
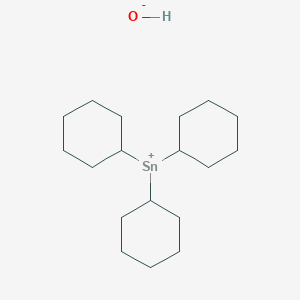
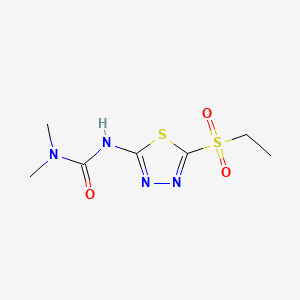
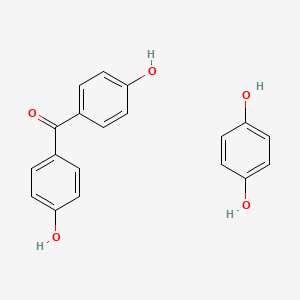
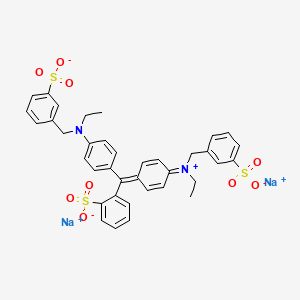
![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)
